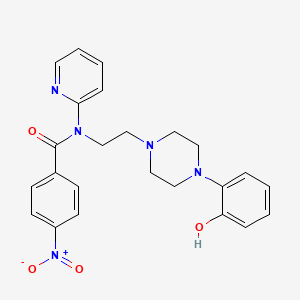

N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

Description

N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-hydroxyphenyl group, a nitrobenzamide core, and a pyridinyl moiety. The hydroxyl group at the 2-position of the phenylpiperazine subunit distinguishes it from closely related methoxy-substituted analogs, such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (Nitro-MPPF), which is a precursor for the 5-HT1A receptor imaging agent 18F-MPPF .

Properties

Molecular Formula |

C24H25N5O4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C24H25N5O4/c30-22-6-2-1-5-21(22)27-16-13-26(14-17-27)15-18-28(23-7-3-4-12-25-23)24(31)19-8-10-20(11-9-19)29(32)33/h1-12,30H,13-18H2 |

InChI Key |

BMGDYGZFZIIMLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MPPOH involves a multi-step process starting from 4-nitro-2-pyridinecarboxylic acid. The key steps include:

Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nitration, reduction, and condensation.

Coupling Reactions: The intermediates are then subjected to coupling reactions with 2-hydroxyphenylpiperazine and other reagents to form the final product.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity MPPOH.

Industrial Production Methods: Industrial production of MPPOH follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processes: Continuous flow processes may also be employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the benzamide core is a prime site for reduction. This reaction typically proceeds under catalytic hydrogenation or via enzymatic pathways:

-

Catalytic Hydrogenation : Using H₂ gas and palladium/platinum catalysts, the nitro group reduces to a primary amine (-NH₂) under mild conditions .

-

Enzymatic Reduction : Studies on nitroaromatic antituberculosis agents demonstrate that nitroreductases (e.g., deazaflavin-dependent nitroreductase) facilitate reduction to hydroxylamine or amine intermediates .

Reaction Pathway :

Key Insight :

The reduction potential of the nitro group is influenced by electron-withdrawing effects of the adjacent benzamide and pyridine moieties, as observed in cyclic voltammetry studies on similar nitro-thiophene derivatives .

Hydrolysis of the Amide Bond

The benzamide linkage (-CONH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-nitrobenzoic acid and the corresponding amine derivative .

-

Basic Hydrolysis : Produces 4-nitrobenzamide salts and free amine intermediates .

Conditions :

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | HCl/H₂O | 100°C | 4-Nitrobenzoic acid + N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine |

| Basic | NaOH/EtOH | 80°C | Sodium 4-nitrobenzamate + Pyridin-2-amine derivative |

Mechanistic Note :

The electron-withdrawing nitro group increases electrophilicity of the carbonyl carbon, accelerating hydrolysis .

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety participates in nucleophilic substitution reactions due to its tertiary amine structure:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms acetylated derivatives when treated with acetyl chloride .

Example Reaction :

Structural Impact :

Modifications at the piperazine ring alter solubility and receptor-binding properties, as demonstrated in analogs with substituted phenyl groups .

Oxidation of the Hydroxyphenyl Group

The 2-hydroxyphenyl substituent on the piperazine ring is susceptible to oxidation:

-

Oxidation to Quinone : Using KMnO₄ or CrO₃ in acidic conditions converts the hydroxyl group to a ketone .

Reaction Conditions :

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 2-Quinone-piperazine derivative |

| CrO₃/CH₃COOH | Acetic Acid | Oxidized piperazine complex |

Biological Relevance :

Oxidation of phenolic groups in similar compounds correlates with enhanced anti-inflammatory or cytotoxic activity .

Interaction with Electrophilic Reagents

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group, though steric hindrance from existing substituents may limit reactivity .

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives .

Regioselectivity :

The electron-rich pyridine nitrogen directs electrophiles to meta positions, as observed in quantum mechanical studies on thiazole-pyridine hybrids .

Complexation with Metal Ions

The compound forms coordination complexes with transition metals (e.g., Ru(II), Pd) via:

-

Pyridine nitrogen

-

Piperazine lone pairs

-

Amide oxygen

Example :

Ru(II) complexes of benzamide derivatives exhibit catalytic activity in oxidative coupling reactions, as demonstrated in studies on [(η⁶-benzene)Ru(II)] systems .

Applications :

Such complexes are explored for antitumor activity and as catalysts in organic synthesis .

Comparative Reactivity with Structural Analogs

The reactivity profile aligns with structurally related compounds (Table 1):

Stability Under Physiological Conditions

Scientific Research Applications

Anticancer Activity

N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide has shown promising results in preclinical studies regarding its anticancer properties. It operates primarily through the inhibition of specific kinases involved in cancer cell proliferation.

Mechanism of Action:

The compound is designed to interact with the ATP-binding site of kinases, leading to competitive inhibition. This mechanism is crucial in halting tumor growth by disrupting signaling pathways that promote cancer cell survival and proliferation.

Case Studies:

- A study conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) indicated that the compound effectively inhibited cell growth with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the piperazine and nitro groups can significantly enhance its biological activity. These insights are critical for optimizing the compound's efficacy and selectivity against targeted diseases.

Mechanism of Action

The mechanism of action of MPPOH involves its interaction with specific molecular targets and pathways. MPPOH exerts its effects by:

Binding to Receptors: MPPOH binds to specific receptors, modulating their activity and influencing cellular signaling pathways.

Enzyme Inhibition: MPPOH can inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Pathway Modulation: MPPOH influences various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Observations

Substituent Effects on Receptor Binding :

- The 2-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions with 5-HT1A receptors compared to the methoxy group in Nitro-MPPF. However, the methoxy group in Nitro-MPPF improves metabolic stability, making it more suitable for radiopharmaceutical applications .

- Chlorine substituents (e.g., 2,4-dichlorophenyl in ) increase dopamine D3 receptor affinity but reduce selectivity for 5-HT1A .

Structural Conformation: Crystal structure analysis of Nitro-MPPF reveals a chair conformation of the piperazine ring and intramolecular C–H···O hydrogen bonding, which stabilizes the molecule .

Radiopharmaceutical Potential: Nitro-MPPF and its iodinated derivative () demonstrate the importance of halogen substitution (e.g., 18F or 123I) for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The hydroxyl group in the target compound could allow for alternative labeling strategies .

Synthetic Challenges :

- The synthesis of hydroxyl-substituted piperazine derivatives often requires protective group strategies to prevent oxidation, unlike methoxy or chloro analogs, which are more straightforward to functionalize .

Research Findings and Implications

- However, the hydroxyl group may necessitate modified radiolabeling protocols .

- Dopamine Receptor Selectivity : Compounds with dichlorophenyl-piperazine moieties (e.g., ) exhibit high D3 affinity but lack 5-HT1A specificity, underscoring the need for tailored substituents to achieve receptor selectivity .

- Hydrogen-Bonding Interactions : Molecular dynamics simulations of the target compound’s hydroxyl group could predict enhanced binding to 5-HT1A compared to methoxy analogs, though in vitro validation is required.

Biological Activity

N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, with the CAS number 924640-31-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 447.486 g/mol. The compound features a piperazine moiety, which is known for its role in various pharmacological activities, including neuropharmacology and antimicrobial effects.

| Property | Value |

|---|---|

| CAS Number | 924640-31-3 |

| Molecular Formula | C24H25N5O4 |

| Molecular Weight | 447.486 g/mol |

| LogP | 3.6905 |

| PSA | 105.7300 |

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzamide compounds exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to this compound have been shown to inhibit Gram-positive bacteria effectively .

Antitumor Activity

Research indicates that related piperazine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. A study found that compounds with similar structures inhibited the growth of nasopharyngeal epithelial tumors and displayed antifungal activity against Candida albicans .

Receptor Binding Affinity

The compound's structure suggests potential interactions with neurotransmitter receptors. For example, related piperazine derivatives have been evaluated for their binding affinity to dopamine receptors, showing high selectivity and potency . This property may contribute to its neuropharmacological effects.

Synthesis and Evaluation

A systematic study synthesized several derivatives of benzamide and evaluated their biological activities. The synthesis involved multiple steps, including nucleophilic substitutions and condensation reactions. The resulting compounds were screened for their antimicrobial and anticancer activities, revealing promising candidates for further development .

Pharmacological Screening

In a pharmacological screening of piperazine derivatives, several compounds exhibited notable antitumor activity. For instance, a derivative similar to this compound was found to have an IC50 value indicating significant inhibition of tumor cell proliferation in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves reacting 1-(2-hydroxyphenyl)piperazine with a nitrobenzamide precursor bearing an ethyl linker and pyridinyl group. For example, substituting 1-(2,4-dichlorophenyl)piperazine in a similar synthesis (as in ) with 1-(2-hydroxyphenyl)piperazine may yield the target compound. Optimize reaction conditions (e.g., solvent polarity, temperature) based on the nitro group's electron-withdrawing effects, which may slow amidation. Purification via normal-phase chromatography (10% methanol/0.1% ammonium) is effective for isolating intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent connectivity (e.g., aromatic protons at δ 6.42–6.27 ppm for the hydroxyphenyl group and δ 7.74 ppm for nitrobenzamide protons) and LCMS (expected [M+H]+ ~500–520 Da) for molecular weight verification . X-ray crystallography (monoclinic P21/n system, as in ) can resolve stereochemistry and confirm bond angles/planarity of the piperazine ring .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The nitro group and hydroxyphenyl moiety confer moderate polarity. Solubility in DMSO (>10 mM) is typical for in vitro assays, but stability in aqueous buffers (pH 7.4) should be monitored via HPLC over 24 hours. The hydroxyphenyl group may oxidize under prolonged light exposure; store lyophilized at -20°C in amber vials .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl substituent on the piperazine ring influence receptor binding affinity compared to analogs with methoxy or halogen substituents?

- Methodological Answer : The 2-hydroxyphenyl group enhances hydrogen bonding with residues in target receptors (e.g., dopamine D3). Compare binding affinities (IC50) using radioligand displacement assays. For example, analogs with 2-methoxyphenyl ( ) or 2,4-dichlorophenyl ( ) substituents show reduced affinity due to steric or electronic effects. Molecular docking (e.g., AutoDock Vina) can model interactions with receptor active sites .

Q. How can contradictory data in cytotoxicity assays (e.g., varying IC50 across cell lines) be systematically addressed?

- Methodological Answer : Contradictions may arise from cell-specific efflux pumps (e.g., P-gp overexpression) or metabolic stability. Use flow cytometry to assess cellular uptake and LCMS-based metabolomics to identify degradation products. Normalize cytotoxicity data to intracellular concentration measurements .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodological Answer : Employ ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on hydroxylation of the piperazine ring (CYP3A4-mediated) and nitro group reduction. Validate predictions with in vitro liver microsome assays followed by UPLC-QTOF analysis .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the hydroxyphenyl-piperazine moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.